AZD9977
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for AZD-9977 are not extensively detailed in publicly available sources. it is known that the compound is synthesized and available in various forms, including solid and solution states . Industrial production methods likely involve standard organic synthesis techniques, but specific details are proprietary to the manufacturing entities.
Chemical Reactions Analysis
AZD-9977 undergoes various chemical reactions, primarily involving its interaction with mineralocorticoid receptors. It acts as a modulator rather than a full antagonist, which means it can partially inhibit the receptor’s activity . Common reagents and conditions used in these reactions include binding assays with mineralocorticoid receptor ligands such as aldosterone and fludrocortisone . The major products formed from these reactions are typically the modulated receptor complexes.
Scientific Research Applications
AZD-9977 has several scientific research applications:
Mechanism of Action
AZD-9977 exerts its effects by selectively modulating the mineralocorticoid receptor. This receptor is involved in regulating electrolyte balance and blood pressure. By modulating this receptor, AZD-9977 can reduce inflammation, oxidative stress, and fibrosis, which are key factors in the progression of heart failure and chronic kidney disease . The molecular targets include the mineralocorticoid receptor itself, and the pathways involved are those regulating sodium and potassium excretion .
Comparison with Similar Compounds
AZD-9977 is compared with other mineralocorticoid receptor antagonists such as eplerenone, spironolactone, esaxerenone, finerenone, and KBP-5074 . Unlike traditional steroidal antagonists, AZD-9977 is a non-steroidal modulator, which gives it a unique profile in terms of receptor selectivity and reduced risk of hyperkalemia .
Eplerenone: A steroidal antagonist with a higher risk of hyperkalemia.
Spironolactone: Another steroidal antagonist, also associated with hyperkalemia and sex hormone-related side effects.
Esaxerenone: A non-steroidal antagonist with similar receptor selectivity but different potency.
Finerenone: A non-steroidal antagonist with a similar potency to spironolactone but better receptor selectivity.
KBP-5074: Another emerging non-steroidal antagonist with promising clinical outcomes.
AZD-9977’s uniqueness lies in its ability to provide organ protection without significantly affecting urinary electrolyte excretion, making it a promising candidate for treating conditions like heart failure and chronic kidney disease .
Properties
IUPAC Name |
2-[(3S)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKYLPOPYYLTNW-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@H]1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1850385-64-6 | |
Record name | AZD-9977 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1850385646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-9977 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15418 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BALCINRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C9UKZ0CYE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.